N-heptylfuran-2-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
100252-26-4 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-heptylfuran-2-carboxamide |
InChI |
InChI=1S/C12H19NO2/c1-2-3-4-5-6-9-13-12(14)11-8-7-10-15-11/h7-8,10H,2-6,9H2,1H3,(H,13,14) |
InChI Key |
UWWPDEMIIPFLRJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)C1=CC=CO1 |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of N Heptylfuran 2 Carboxamide
Established Synthetic Pathways for Furan-2-carboxamide Core Structures
The fundamental architecture of N-heptylfuran-2-carboxamide consists of a furan-2-carboxamide core. Its synthesis is primarily approached by forming the amide bond and constructing the furan (B31954) ring system.
Amide Bond Formation Strategies in Furan-2-carboxamide Synthesis (e.g., Schotten–Baumann Reaction Relevance)
The formation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by reacting a furan-2-carboxylic acid derivative with heptylamine (B89852). A variety of coupling reagents and named reactions can be employed for this transformation.
One of the most well-established methods for amide synthesis is the Schotten-Baumann reaction . iitk.ac.inbyjus.comquora.comwikipedia.org This reaction typically involves the acylation of an amine with an acyl chloride in the presence of a base. iitk.ac.inbyjus.comorganic-chemistry.org In the context of this compound synthesis, furan-2-carbonyl chloride would be reacted with heptylamine under aqueous basic conditions. wikipedia.org The base, often aqueous sodium hydroxide (B78521) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide. byjus.comorganic-chemistry.org
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and release a chloride ion. iitk.ac.in
Modern amide bond formation often utilizes a variety of coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions. luxembourg-bio.comyoutube.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (like DCC and EDCI), phosphonium (B103445) salts (like BOP), and uronium/aminium salts (like HATU). luxembourg-bio.comyoutube.com For the synthesis of this compound, furan-2-carboxylic acid would be treated with one of these reagents in the presence of heptylamine. For instance, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate furan-2-carboxylic acid has been reported for the synthesis of other furan-2-carboxamide derivatives. nih.govmdpi.com
Table 1: Comparison of Common Amide Bond Formation Strategies
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Schotten-Baumann Reaction | Furan-2-carbonyl chloride, Heptylamine, Aqueous Base (e.g., NaOH) | Typically biphasic (water/organic solvent), room temperature | Robust, uses readily available starting materials | Can be harsh for sensitive substrates, formation of HCl byproduct |
| Carbodiimide Coupling (e.g., DCC, EDCI) | Furan-2-carboxylic acid, Heptylamine, DCC or EDCI, optional additive (e.g., HOBt) | Anhydrous organic solvent (e.g., DCM, DMF), room temperature | Mild conditions, high yields | Formation of insoluble urea (B33335) byproduct (with DCC), potential for racemization |
| Phosphonium/Uronium Salt Coupling (e.g., BOP, HATU) | Furan-2-carboxylic acid, Heptylamine, BOP or HATU, Base (e.g., DIPEA) | Anhydrous organic solvent (e.g., DMF), room temperature | High efficiency, low racemization, suitable for difficult couplings | Reagents can be expensive and may have safety concerns |
| CDI-mediated Coupling | Furan-2-carboxylic acid, Heptylamine, 1,1'-Carbonyldiimidazole (CDI) | Anhydrous organic solvent (e.g., THF), often heated | Simple procedure, byproducts are gaseous (CO2) and a soluble imidazole (B134444) derivative | Can require elevated temperatures |
Ring Synthesis Approaches for Furan-Containing Systems
The furan ring itself can be constructed through several classical organic reactions, which can be adapted to produce precursors for furan-2-carboxamides.
The Paal-Knorr furan synthesis is a prominent method that involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To apply this to a furan-2-carboxamide precursor, one would need a 1,4-dicarbonyl compound with appropriate functionality that can be later converted to the carboxamide. The reaction typically proceeds by protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration to form the furan ring. wikipedia.orgalfa-chemistry.com
Another classical approach is the Feist-Benary synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine to yield a substituted furan. wikipedia.orgchemeurope.comambeed.comyoutube.com This method is particularly useful for producing furans with specific substitution patterns.
Targeted Derivatization and Analog Synthesis of this compound
Once the this compound scaffold is synthesized, it can be further modified to create a library of analogs. This is crucial for structure-activity relationship studies in various research contexts.
Alkyl Chain Modifications on the Furan-2-carboxamide Skeleton
The heptyl group of this compound can be varied to explore the impact of the alkyl chain's length, branching, and the presence of other functional groups. This is typically achieved by using different primary amines in the amide bond formation step. For example, reacting furan-2-carbonyl chloride with various alkylamines (e.g., butylamine, octylamine, or isoamylamine) would yield a series of N-alkylfuran-2-carboxamides.
Alternatively, post-synthesis modification of the alkyl chain is less common but could be envisioned if the heptyl group contained a suitable functional handle.
Substituent Effects and Strategic Functionalization on the Furan Ring
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.net The reactivity and orientation of incoming electrophiles are influenced by the substituents already present on the ring. The carboxamide group at the 2-position is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 4- and 5-positions. libretexts.orglibretexts.org
Common electrophilic substitution reactions that can be applied to the furan ring include:
Nitration: Introduction of a nitro group.
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine).
Sulfonation: Introduction of a sulfonic acid group.
Acylation: Introduction of an acyl group (Friedel-Crafts acylation).
The specific conditions for these reactions would need to be carefully controlled to avoid degradation of the furan ring, which can be sensitive to strong acids.
Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the furan ring. For instance, if a halogen atom is introduced onto the furan ring, it can then participate in reactions like the Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon bonds. A regioselective palladium-catalyzed α-alkylation of furans using alkyl iodides has also been reported, providing a direct method to introduce alkyl groups onto the furan ring. nih.gov
Table 2: Potential Functionalization of the Furan Ring in this compound
| Reaction Type | Reagents | Potential Position of Substitution | Effect of Carboxamide Group |
|---|---|---|---|
| Nitration | Nitrating agent (e.g., acetyl nitrate) | 4- or 5-position | Deactivating, meta-directing (relative to the ring system) |
| Bromination | Brominating agent (e.g., NBS) | 5-position | Deactivating, directs to the less hindered position |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 4- or 5-position | Deactivating, requires careful choice of catalyst |
| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | Requires prior halogenation of the furan ring | Enables introduction of aryl or vinyl groups |
| Direct C-H Alkylation | Alkyl iodide, Pd catalyst | α-position (if available) | Offers a direct route for alkyl group introduction |
Advanced Synthetic Techniques for Diversifying this compound Libraries
To efficiently generate a large number of diverse this compound analogs, advanced synthetic strategies such as diversity-oriented synthesis (DOS) and combinatorial chemistry can be employed.
Diversity-oriented synthesis aims to create structurally complex and diverse small molecules from simple starting materials in a few steps. nih.govnih.gov For furan-2-carboxamides, a DOS approach could involve a branching synthesis pathway where a common intermediate is subjected to various reaction conditions to generate a wide range of analogs with different substituents on both the furan ring and the amide nitrogen. nih.gov
Combinatorial chemistry , particularly solution-phase parallel synthesis, can be used to rapidly generate a library of compounds. nih.gov This would involve reacting a set of furan-2-carboxylic acid derivatives with a set of different amines in a multi-well plate format. This high-throughput approach allows for the systematic exploration of the chemical space around the this compound scaffold. For instance, a library of furans can be synthesized through iodocyclization and further diversified using palladium-catalyzed coupling reactions. nih.gov
Palladium-Catalyzed C-H Functionalization for Arylation of Furan Scaffolds
Palladium-catalyzed C-H (carbon-hydrogen) functionalization has emerged as a powerful and efficient strategy for the synthesis of arylated furan derivatives. This methodology allows for the direct coupling of furan scaffolds with aryl halides, avoiding the need for pre-functionalized organometallic furan reagents, which offers a more atom-economical and environmentally favorable route. The direct arylation of furans typically occurs with high selectivity at the C5 position for 2-substituted furans and at the C2 position for 3-substituted furans.
The efficacy of these coupling reactions is highly dependent on the catalytic system employed, which generally consists of a palladium source and a specialized ligand. A system combining a tetraphosphine ligand, cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp), with a palladium complex has proven to be a potent catalyst for the coupling of various furan derivatives with aryl bromides, achieving good yields even at very low catalyst loadings. Similarly, the use of a palladium acetate (B1210297) catalyst with a 2-(dicyclohexylphosphino)-biphenyl ligand is effective for the direct arylation of furans with aryl chlorides. acs.org
Research has demonstrated the versatility of this method with a range of substrates. For instance, the coupling of 2-n-butylfuran with 4-bromoacetophenone using a [PdCl(η3-C3H5)]2/Tedicyp catalyst system results in a high yield of the 5-arylated product. The reaction conditions, such as the choice of base (e.g., AcONa, K2CO3, Cs2CO3), solvent (e.g., DMAc, EtOH/H2O), and temperature, are critical for optimizing the reaction outcome. nih.gov For benzofuran (B130515) scaffolds, which share the core furan ring, palladium-catalyzed C-H arylation at the C2 position can be achieved using various arylating agents, including triarylantimony difluorides and aryl N-methyliminodiacetic acid (MIDA) boronates. mdpi.com In some cases, directing groups, such as the 8-aminoquinoline (B160924) (8-AQ) group attached to a benzofuran-2-carboxamide, can be used to control the regioselectivity of the C-H functionalization, directing arylation to the C3 position. mdpi.com
The proposed mechanism for these reactions often involves a Pd(II)/Pd(IV) catalytic cycle, particularly when a directing group is used. mdpi.com This cycle typically begins with the coordination of the palladium catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. mdpi.com
Table 1: Examples of Palladium-Catalyzed Arylation of Furan Derivatives
| Furan Substrate | Arylating Agent | Catalyst System | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 2-n-Butylfuran | 4-Bromoacetophenone | [PdCl(η3-C3H5)]2 / Tedicyp | AcONa | DMAc | 95 | |
| Furan | 4-Bromoacetophenone | [PdCl(η3-C3H5)]2 / Tedicyp | AcONa | DMAc | 85 | |
| Benzofuran | Phenylboronic acid | Pd(OAc)2 | Cu(OAc)2 | Trifluoroacetic acid | - | mdpi.com |
| Benzofuran | Tri(p-tolyl)antimony difluoride | Pd(OAc)2 / CuCl2 | - | 1,2-DCE | 84 | mdpi.com |
| N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-Iodoanisole | Pd(OAc)2 / AgOAc | NaOAc | CPME | 94 | mdpi.com |
Chemo-enzymatic and Biocatalytic Approaches in Furan-2-carboxamide Related Synthesis
Chemo-enzymatic and biocatalytic methods represent a growing field in sustainable chemistry, offering mild reaction conditions and high selectivity for the synthesis and modification of complex molecules, including furan derivatives. These approaches are relevant to the synthesis of furan-2-carboxamide structures through the enzymatic formation of amide bonds or the biocatalytic transformation of furan-based platform chemicals.
A prominent example is the enzymatic polymerization for creating furan-based polyamides, which are analogs to petroleum-derived polyphthalamides. researchgate.netnih.gov In these processes, an immobilized lipase (B570770), such as Novozym 435 (from Candida antarctica lipase B), catalyzes the polycondensation between a furan-based dicarboxylate (e.g., dimethyl furan-2,5-dicarboxylate) and an aliphatic diamine. researchgate.netrug.nlrug.nl This enzymatic approach circumvents issues like decarboxylation that can occur at the high temperatures required for traditional polymerization, demonstrating the utility of enzymes in forming amide linkages with a furan core under mild conditions. researchgate.netrug.nl The reaction yields can be high, producing polymers with significant molecular weights. nih.gov
Biocatalytic transformations are also employed to modify furan aldehydes, which are common biomass-derived platform chemicals. For instance, the biocatalytic reduction of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) can be achieved with high yields using various microorganisms, such as Fusarium striatum, or isolated enzymes. mdpi.comresearchgate.net Furthermore, the transformation of HMF into 5-(hydroxymethyl)furfurylamine (HMFA) has been demonstrated using transaminase enzymes. researchgate.net These transformations highlight the potential for biocatalysis to introduce or modify functional groups on the furan ring, which could be applied to precursors for this compound. A chemo-enzymatic cascade has also been developed to produce precursors of 2,5-furandicarboxylic acid (FDCA), a key furan platform chemical, from sodium gluconate through a combination of bio-oxidation and chemical dehydration steps. rsc.org
Table 2: Examples of Enzymatic and Biocatalytic Transformations of Furan Derivatives
| Substrate | Biocatalyst/Enzyme | Product | Yield (%) | Ref |
|---|---|---|---|---|
| Dimethyl furan-2,5-dicarboxylate (B1257723) & 1,8-octanediamine | Novozym 435 (immobilized lipase) | Poly(octamethylene furanamide) (PA8F) | High MW polymer | nih.govrug.nl |
| 5-Hydroxymethylfurfural (HMF) | Fusarium striatum (whole-cell) | 2,5-di(hydroxymethyl)furan (DHMF) | 95 | mdpi.com |
| 5-Hydroxymethylfurfural (HMF) | Coconut (Cocos nucifera L.) water | 2,5-bis(hydroxymethyl)furan (BHMF) | 96 | researchgate.net |
| 5-Hydroxymethylfurfural (HMF) | Immobilized ω-transaminase | 5-(hydroxymethyl)furfurylamine (HMFA) | 82 | researchgate.net |
Hydrogenation and Hydrodeoxygenation Reactions of Furan Rings in Derivatization
Hydrogenation and hydrodeoxygenation (HDO) are crucial reactions for the chemical modification and derivatization of furan rings. These processes can either saturate the furan ring to form tetrahydrofuran (B95107) derivatives or remove oxygen atoms entirely to yield linear alkanes, thereby providing pathways to a diverse range of chemical products. rsc.orgnih.gov The selectivity of these reactions is highly dependent on the catalyst, support material, and reaction conditions such as temperature and hydrogen pressure. rsc.org
Hydrogenation of the furan ring leads to the formation of valuable tetrahydrofuran (THF) derivatives. This process typically occurs through the sequential hydrogenation of the carbon-carbon double bonds within the ring. rsc.org Density functional theory (DFT) studies on a Pd(111) surface show that THF is formed via the stepwise addition of hydrogen atoms, with dihydrofuran (DHF) being a stable intermediate. rsc.org Kinetically, THF is the preferred product at lower temperatures. rsc.org Various catalysts, including platinum, palladium, and ruthenium, are effective for furan ring hydrogenation. rsc.orgrsc.orgresearchgate.netacs.org For example, the electrochemical hydrogenation of furfural (B47365) and furfuryl alcohol using Pd- and Pt-containing electrocatalysts can produce tetrahydrofurfuryl alcohol with selectivities up to 33%. rsc.org
Table 3: Catalytic Systems for Hydrogenation and HDO of Furan Derivatives
| Furan Substrate | Catalyst System | Primary Product(s) | Reaction Type | Ref |
|---|---|---|---|---|
| Furan | Pd(111) surface (Theoretical) | Tetrahydrofuran (kinetically favored), 1-Butanol (thermodynamically favored) | Hydrogenation/Ring-opening | rsc.org |
| δ-Furfurylidenelevulinic acid | Pd/C + Phosphotungstic acid | Decane | Hydrodeoxygenation (HDO) | rsc.org |
| Furfural | Pt/C | Cyclopentanone | Hydrogenative rearrangement | researchgate.net |
| Furfural, Furfuryl alcohol | Pd and Pt electrocatalysts | Tetrahydrofurfuryl alcohol | Electrochemical Hydrogenation | rsc.org |
| Furan derivatives (trimers) | Not specified | Diesel fuels (hydrocarbons) | Two-step HDO | aidic.it |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-Bromoacetophenone |
| 2-n-Butylfuran |
| Palladium acetate |
| cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp) |
| 2-(dicyclohexylphosphino)-biphenyl |
| Benzofuran |
| Triarylantimony difluoride |
| Aryl N-methyliminodiacetic acid (MIDA) boronate |
| 8-Aminoquinoline |
| 4-Iodoanisole |
| 2-(4-bromophenyl)benzofuran |
| 4-Methoxyphenylboronic acid |
| Trifluoroacetic acid |
| Dimethyl furan-2,5-dicarboxylate |
| Novozym 435 (Candida antarctica lipase B) |
| 5-Hydroxymethylfurfural (HMF) |
| 2,5-bis(hydroxymethyl)furan (BHMF) |
| 5-(hydroxymethyl)furfurylamine (HMFA) |
| 2,5-furandicarboxylic acid (FDCA) |
| Sodium gluconate |
| 5-keto-D-gluconic acid |
| Tetrahydrofuran (THF) |
| 1-Butanol |
| Dihydrofuran (DHF) |
| Tetrahydrofurfuryl alcohol |
| Furfural |
| Furfuryl alcohol |
| Decane |
| Phosphotungstic acid |
| δ-Furfurylidenelevulinic acid |
| Cyclopentanone |
| 2-Methylfuran |
| 1,2-dichloroethane (1,2-DCE) |
| N,N-Dimethylacetamide (DMAc) |
| Phenylboronic acid |
| 1,8-octanediamine |
Investigative Studies on Biological Activities and Mechanistic Insights of N Heptylfuran 2 Carboxamide and Its Scaffolds
Exploration of the Furan-2-carboxamide Scaffold's Broad Spectrum Biological Research Relevance
The inherent chemical properties of the furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, make it a valuable pharmacophore in drug discovery. When combined with a carboxamide group, the resulting furan-2-carboxamide structure serves as a versatile template for the development of novel therapeutic agents with a wide range of biological activities.
Antimicrobial Research Perspectives of Furan-2-carboxamides
The furan-2-carboxamide scaffold is a promising framework for the development of new antimicrobial agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens.
A series of carbamothioyl-furan-2-carboxamide derivatives have been shown to possess significant antimicrobial potential. federalregister.gov For instance, compounds incorporating a 2,4-dinitrophenyl group exhibited notable inhibition against a range of bacterial and fungal strains, with minimum inhibitory concentrations (MICs) recorded between 150.7 and 295 μg/mL. federalregister.gov The antifungal activity of these derivatives was particularly prominent. federalregister.gov
Further studies have focused on overcoming drug resistance. A synthesized compound, N-(4-bromophenyl)furan-2-carboxamide, was found to be highly effective against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This highlights the potential of the furan-2-carboxamide scaffold in combating challenging infectious diseases.
The antibiofilm properties of these compounds have also been a subject of investigation. A collection of furan-2-carboxamides designed as bioisosteric replacements for the furanone ring demonstrated significant antibiofilm activity against Pseudomonas aeruginosa. Specifically, carbohydrazide (B1668358) and triazole derivatives were effective, with one carbohydrazide compound achieving a 58% reduction in biofilm formation. nih.govwisdomlib.orgnih.gov These active carboxamides were also found to reduce virulence factors such as pyocyanin and proteases, suggesting an anti-quorum sensing mechanism of action. nih.govwisdomlib.orgnih.gov
Other research has explored different structural modifications to enhance antimicrobial potency. One study synthesized new furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives containing amide, 2,4-dinitrophenylhydrazone, and thiosemicarbazone functional groups. ijabbr.com While most of the tested compounds showed low to moderate antibacterial activity, those with the 2,4-dinitrophenylhydrazone moiety were most active against E. coli. ijabbr.com In terms of antifungal activity, one 2,4-dinitrophenylhydrazone derivative was identified as the most active compound. ijabbr.com
| Derivative Class | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| Carbamothioyl-furan-2-carboxamides | Various bacteria and fungi | Derivatives with a 2,4-dinitrophenyl group showed significant inhibition (MICs: 150.7–295 μg/mL). | federalregister.gov |
| N-(4-bromophenyl)furan-2-carboxamide | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, MRSA | Demonstrated high effectiveness against clinically isolated resistant strains. | researchgate.net |
| Furan-2-carboxamide carbohydrazides and triazoles | Pseudomonas aeruginosa | Showed significant antibiofilm activity, with one compound achieving 58% inhibition. Reduced virulence factors. | nih.govwisdomlib.orgnih.gov |
| Furan-2-carboxamides with 2,4-dinitrophenylhydrazone moiety | E. coli and various fungi | Most active antibacterial agents against E. coli and showed the highest antifungal activity in the series. | ijabbr.com |
Antiviral Research Perspectives of Furan-2-carboxamides
The furan-2-carboxamide scaffold has also been identified as a promising starting point for the development of novel antiviral agents. Research has demonstrated the potential of these compounds to inhibit the replication of various viruses, including influenza and coronaviruses.
In one study, a series of furan-carboxamide derivatives were synthesized and evaluated for their inhibitory effects against the highly pathogenic H5N1 influenza A virus. The research identified that a 2,5-dimethyl-substituted furan or thiophene ring was crucial for anti-influenza activity. Notably, the compound 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide emerged as the most potent inhibitor, with an EC50 value of 1.25 μM. ijabbr.com This was the first report identifying the simple furan-carboxamide scaffold as an inhibitor of the lethal H5N1 virus. ijabbr.com
Further investigations into anti-influenza agents led to the design of furan-substituted spirothiazolidinones. A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides were synthesized, and several analogues demonstrated activity against the influenza A/H3N2 virus. Two of the most potent compounds in this series exhibited an EC50 value of approximately 1 µM. wisdomlib.org
More recently, with the emergence of the COVID-19 pandemic, researchers have explored furan-containing compounds as potential inhibitors of SARS-CoV-2. A study focused on the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication, identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors. Through screening and optimization, compounds were discovered that acted as non-peptidomimetic inhibitors of Mpro with IC50 values as low as 1.55 μM. federalregister.gov
| Derivative Class | Viral Target | Key Findings | Reference |
|---|---|---|---|
| 2,5-dimethyl-furan-3-carboxamides | Influenza A (H5N1) | Identified a lead compound with an EC50 of 1.25 μM. | ijabbr.com |
| Furan-substituted Spirothiazolidinones | Influenza A (H3N2) | Two potent analogues showed EC50 values of ~1 µM. | wisdomlib.org |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamides | SARS-CoV-2 Main Protease (Mpro) | Discovered non-peptidomimetic inhibitors with IC50 values down to 1.55 μM. | federalregister.gov |
Anticancer Research Perspectives of Furan-2-carboxamides and Related Furan Derivatives (e.g., VEGFR-2 inhibition, antineoplastic activity)
The furan-2-carboxamide scaffold and related furan derivatives are subjects of intensive research in oncology, demonstrating significant potential as anticancer agents through various mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis.
Antiproliferative and Cytotoxic Activities:
Furan-2-carboxamide derivatives have shown potent antiproliferative activity against a range of human cancer cell lines. In one study, a series of carbamothioyl-furan-2-carboxamide derivatives were evaluated against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. wisdomlib.org The compound p-tolylcarbamothioyl)furan-2-carboxamide displayed the highest activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. wisdomlib.org
Another study focusing on novel furan-based derivatives identified two compounds, a pyridine (B92270) carbohydrazide and an N-phenyl triazinone, that exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values of 4.06 μM and 2.96 μM, respectively. ijabbr.com These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis. ijabbr.com Further investigation revealed that these derivatives also suppressed tubulin polymerization, a key process in cell division. ijabbr.com
Binuclear half-sandwich ruthenium(II) complexes featuring a multidentate furan-2-carboxamide functionalized aroyl thiourea ligand have also been synthesized. These complexes showed excellent cytotoxicity, particularly against human cervical (HeLa) and breast (MCF-7) cancer cells, with low inhibitory doses ranging from 3.86 to 11.02 μM. nih.gov
VEGFR-2 Inhibition:
A critical mechanism in tumor growth is angiogenesis, the formation of new blood vessels, which is primarily driven by the vascular endothelial growth factor receptor-2 (VEGFR-2). The furan-2-carboxamide scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors.
A study reported the synthesis of a novel series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as potential VEGFR-2 inhibitors. Several of these compounds showed promising antiproliferative activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. ijbcp.com The most active compounds were found to be potent inhibitors of VEGFR-2, with IC50 values in the nanomolar range (7.4–11.5 nM), comparable to the approved drug Pazopanib. ijbcp.com Two compounds, in particular, exhibited IC50 values of 7.4 nM and 7.6 nM against VEGFR-2.
Another research effort focused on furan- and furopyrimidine-based derivatives. Three compounds from this series demonstrated remarkable VEGFR-2 enzyme inhibition with IC50 values of 57.1, 42.5, and 52.5 nM, which is comparable to the standard drug sorafenib (IC50 = 41.1 nM). researchgate.net The most promising compound also showed potent cytotoxicity against lung (A549) and colon (HT-29) cancer cell lines and was confirmed to deactivate VEGFR-2 in Western blot analysis. researchgate.net
| Derivative Class | Target/Cell Line | Key Findings | Reference |
|---|---|---|---|
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | Showed high anticancer activity with 33.29% cell viability at 20 μg/mL. | wisdomlib.org |
| Furan-based pyridine carbohydrazide and N-phenyl triazinone | MCF-7 (Breast Cancer) | Exhibited potent cytotoxicity (IC50 = 4.06 and 2.96 μM), induced G2/M arrest, and inhibited tubulin polymerization. | ijabbr.com |
| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives | VEGFR-2 | Potent inhibition with IC50 values as low as 7.4 nM. | ijbcp.com |
| Furan- and Furopyrimidine-based derivatives | VEGFR-2, A549 (Lung), HT-29 (Colon) | Showed strong VEGFR-2 inhibition (IC50 = 42.5 nM) and potent cytotoxicity against cancer cell lines. | researchgate.net |
Anti-inflammatory and Analgesic Research Aspects of Furan Derivatives
The furan scaffold is a key component in a variety of compounds that have been investigated for their anti-inflammatory and analgesic properties. Research has explored different classes of furan derivatives, demonstrating their potential to alleviate pain and inflammation through various mechanisms.
Anti-inflammatory Activity:
Several studies have confirmed the anti-inflammatory potential of furan-containing molecules. A series of hydrazide-hydrazone derivatives incorporating a furan moiety were synthesized and evaluated in a carrageenan-induced inflammatory rat model. One of these compounds demonstrated noteworthy anti-inflammatory effects. ijabbr.com Natural furan derivatives, such as furanocoumarins, have also been a focus of research. Two furanocoumarins, bergapten and oxypeucedanin hydrate , exhibited significant, dose-dependent anti-inflammatory activity in a chick model of inflammation. nih.gov The anti-inflammatory effects of natural furan derivatives are thought to be mediated through several mechanisms, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as antioxidant activities. nih.gov
Analgesic Activity:
The analgesic potential of furan derivatives has been demonstrated in various preclinical models. A study involving 3-substituted derivatives of dihydrofuran-2(3H)-one assessed their analgesic efficacy using hot plate and writhing tests. One derivative showed strong analgesic activity, even surpassing the reference compounds, morphine and acetylsalicylic acid. ijabbr.com
Another investigation focused on a novel substituted furan compound, 2-(4-nitrophenylimino)-N-cyclohexyl-4,5-diphenylfuran-3-carboxamide . This compound was screened for its analgesic properties in mice using multiple models. In the hot plate test, which assesses central analgesic activity, the compound at a 20 mg/kg dose showed a potent effect comparable to morphine. ijbcp.com In the acetic acid-induced writhing test, which evaluates peripheral analgesic activity, the same dose resulted in a 73.93% inhibition of writhing, superior to the 57.12% inhibition by aspirin. ijbcp.com The compound also showed significant inhibition in both the early (neurogenic) and late (inflammatory) phases of the formalin-induced paw licking test, suggesting both central and peripheral mechanisms of action. ijbcp.com
Furthermore, some fentanyl-related substances that incorporate a furan-2-carboxamide structure, such as meta-fluorofuranyl fentanyl , are known to have analgesic effects mediated by mu-opioid receptor agonism. federalregister.gov
| Derivative Class | Activity | Key Findings | Reference |
|---|---|---|---|
| Hydrazide-hydrazone derivatives of furan | Anti-inflammatory | Showed noteworthy activity in a carrageenan-induced inflammation model. | ijabbr.com |
| Furanocoumarins (Bergapten) | Anti-inflammatory & Analgesic | Exhibited significant, dose-dependent anti-inflammatory and analgesic effects. | nih.gov |
| Dihydrofuran-2(3H)-one derivatives | Analgesic | Demonstrated strong analgesic activity, surpassing morphine and aspirin in preclinical tests. | ijabbr.com |
| 2-(4-nitrophenylimino)-N-cyclohexyl-4,5-diphenylfuran-3-carboxamide | Analgesic | Showed potent central and peripheral analgesic effects, outperforming standard drugs in multiple models. | ijbcp.com |
Research into Cardiovascular System Interactions of Furan Derivatives (e.g., urotensin-II receptor antagonism)
Furan derivatives have been investigated for their potential interactions with the cardiovascular system, with a notable focus on their ability to act as antagonists for the urotensin-II (U-II) receptor. The U-II receptor is implicated in the regulation of cardiovascular homeostasis, and its dysregulation is associated with conditions like hypertension and heart failure, making it an attractive therapeutic target.
Research has led to the identification of furan-based compounds as potent and selective U-II receptor antagonists. One study described a series of N-(1-benzylpiperidin-4-yl)-furan-2-carboxamides that were optimized for this activity. Through structural modifications, a lead compound, N-(1-benzylpiperidin-4-yl)-5-(4-fluoro-2-methoxyphenyl)furan-2-carboxamide , was identified. This compound demonstrated high affinity for the human U-II receptor with a pKi of 8.3 and exhibited potent functional antagonism in an in vitro rat aorta assay, with a pA2 value of 8.1. This indicates its ability to effectively block the vasoconstrictor effects of urotensin-II.
Further development in this area led to the discovery of 5-(2,6-difluorophenyl)-N-(1-(4-fluorobenzyl)piperidin-4-yl)furan-2-carboxamide . This derivative showed even greater potency as a U-II receptor antagonist. The strategic placement of fluorine atoms on the phenyl rings was found to be a key factor in enhancing the antagonist activity of this class of furan-2-carboxamides.
These findings underscore the potential of the furan-2-carboxamide scaffold in the development of novel therapeutics for cardiovascular diseases by targeting the urotensin-II system.
| Compound | Target | Key Findings |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)-5-(4-fluoro-2-methoxyphenyl)furan-2-carboxamide | Urotensin-II Receptor | High receptor affinity (pKi = 8.3) and potent functional antagonism (pA2 = 8.1). |
| 5-(2,6-difluorophenyl)-N-(1-(4-fluorobenzyl)piperidin-4-yl)furan-2-carboxamide | Urotensin-II Receptor | Identified as a highly potent U-II receptor antagonist. |
Other Pharmacological Activities of Furan-Containing Compounds (e.g., anti-anxiolytic, muscle-relaxant, antihypertensive)
Beyond the extensively studied areas of antimicrobial, anticancer, and anti-inflammatory research, the versatile furan scaffold has been incorporated into molecules exhibiting a range of other important pharmacological activities. These include effects on the central nervous system and the cardiovascular system.
Anti-anxiolytic and Muscle-Relaxant Activities:
The furan nucleus has been explored for its potential in developing agents with central nervous system (CNS) depressant properties. In one study, a series of furan derivatives were synthesized and evaluated for their anti-anxiolytic and muscle-relaxant effects. The compound 5-(2-chlorophenyl)-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan demonstrated significant anti-anxiolytic activity in preclinical models. Furthermore, a related derivative, 5-(2-chlorophenyl)-2-(2-thioxo-1,2-dihydropyridin-3-yl)furan , was identified as having notable muscle-relaxant properties. These findings suggest that the furan scaffold can be a valuable component in the design of new psychotropic and neuromuscular agents.
Antihypertensive Activity:
The furan ring is a structural component of several compounds investigated for their potential to lower blood pressure. One such example is a series of 2-amino-4-(furan-2-yl)-6-aryl-nicotinonitriles. Within this series, the compound where the aryl group was 3,4,5-trimethoxyphenyl showed the most promising antihypertensive activity. When tested in a dexamethasone-induced hypertensive rat model, this compound exhibited a significant reduction in blood pressure, highlighting its potential as a lead for the development of new antihypertensive drugs.
These diverse applications underscore the therapeutic versatility of the furan scaffold, making it a privileged structure in the field of medicinal chemistry for designing novel agents with a wide array of pharmacological effects. ijabbr.com
| Compound Class/Derivative | Pharmacological Activity | Key Findings |
|---|---|---|
| 5-(2-chlorophenyl)-2-(pyrimidinyl/pyridinyl)furans | Anti-anxiolytic & Muscle-relaxant | Specific derivatives showed significant anti-anxiolytic and muscle-relaxant properties. |
| 2-amino-4-(furan-2-yl)-6-(3,4,5-trimethoxyphenyl)nicotinonitrile | Antihypertensive | Demonstrated significant blood pressure reduction in a dexamethasone-induced hypertensive rat model. |
Molecular Mechanisms of Action for Furan-Containing Compounds
The biological activities of furan-containing compounds, including N-heptylfuran-2-carboxamide and its structural relatives, are underpinned by a variety of molecular mechanisms. These range from direct interactions with specific biomolecular targets to complex metabolic activation pathways that generate reactive intermediates. The structural features of these compounds, namely the furan ring and its substituents, play a crucial role in dictating their biological effects.
Interactions with Specific Biological Targets (e.g., enzymes, receptors, signaling pathways)
The furan-2-carboxamide scaffold has been identified as a key pharmacophore capable of interacting with various biological targets, leading to the modulation of cellular signaling pathways. Research into derivatives of this scaffold has provided insights into its potential therapeutic applications.
One area of investigation has been the antibiofilm activity of furan-2-carboxamides. In a study focused on combating biofilm formation in Pseudomonas aeruginosa, a series of furan-2-carboxamides were synthesized and evaluated. The design of these compounds involved the bioisosteric replacement of the furanone ring, a known signaling molecule in quorum sensing, with the more stable furan-2-carboxamide moiety. researchgate.netnih.gov The results indicated that certain derivatives could significantly reduce biofilm formation. Molecular docking studies suggested that these compounds may act by targeting the LasR receptor, a key transcriptional regulator in the P. aeruginosa quorum sensing system. researchgate.netnih.gov The interaction of the furan-2-carboxamide core with the LasR binding pocket is thought to disrupt the normal signaling cascade that leads to biofilm production. researchgate.net
In the context of anticancer research, derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR). semanticscholar.org EGFR is a crucial transmembrane receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and differentiation. Overexpression or mutations of EGFR are common in various cancers, making it an important therapeutic target. The synthesized furan-containing indole carboxamides were evaluated for their cytotoxic activities against cancer cell lines with high EGFR expression. semanticscholar.org Molecular docking simulations further explored the binding interactions of the most potent compounds with the EGFR active site, suggesting that the furan-2-carboxamide scaffold can serve as a basis for the development of novel EGFR inhibitors. semanticscholar.org
The following table summarizes the biological targets identified for furan-2-carboxamide scaffolds in different studies.
| Scaffold | Target | Biological Activity |
| Furan-2-carboxamides | LasR Receptor (P. aeruginosa) | Antibiofilm |
| N-(furan-2-ylmethyl)-1H-indole-3-carboxamide | Epidermal Growth Factor Receptor (EGFR) | Anticancer |
Enzymatic Bioactivation Pathways and Metabolite Formation (e.g., CYP4B1-mediated furan epoxidation and rearrangement to enedial intermediates)
A critical aspect of the molecular mechanism of furan-containing compounds is their metabolic activation by cytochrome P450 (CYP) enzymes. This bioactivation process can lead to the formation of highly reactive metabolites that are often responsible for the observed biological effects, including toxicity.
The furan ring is susceptible to oxidative metabolism, a reaction frequently catalyzed by CYP monooxygenases. nih.gov A key pathway involves the epoxidation of the furan ring, which results in an unstable furan epoxide. This epoxide can then undergo a non-enzymatic rearrangement to form a reactive α,β-unsaturated dialdehyde intermediate, such as cis-2-butene-1,4-dial (BDA). nih.govnih.govscispace.com
One of the specific CYP enzymes implicated in the bioactivation of furans is CYP4B1, which is predominantly expressed in extrahepatic tissues, particularly the lungs. nih.gov Studies have shown that CYP4B1 can catalyze the epoxidation of the furan ring in various furan-containing xenobiotics. nih.gov For instance, the metabolism of the pneumotoxin 4-ipomeanol by CYP4B1 generates a toxic enedial metabolite that can form adducts with cellular macromolecules, leading to cytotoxicity. nih.gov Research on the substrate specificity of CYP4B1 has included the testing of various furan analogs, including 2-heptylfuran (2-HepF), a compound structurally related to this compound. nih.govmdpi.com While not all furan derivatives are readily metabolized by CYP4B1, the investigation of compounds like 2-heptylfuran highlights the potential for this enzyme to be involved in the bioactivation of furans with alkyl side chains. nih.govmdpi.com
The reactive enedial intermediates, once formed, can react with cellular nucleophiles such as proteins and DNA, leading to the formation of covalent adducts. These adducts can disrupt cellular function and are thought to be a primary trigger for the toxic effects associated with some furan compounds. nih.gov The characterization of urinary metabolites of furan has revealed a number of downstream products derived from the reaction of BDA with cellular components like glutathione (B108866) and lysine residues, providing further evidence for this bioactivation pathway. scispace.com
The proposed bioactivation pathway of the furan ring is summarized in the table below.
| Step | Process | Enzyme/Intermediate | Outcome |
| 1 | Oxidation of the furan ring | Cytochrome P450 (e.g., CYP4B1) | Formation of a furan epoxide |
| 2 | Rearrangement of the epoxide | Non-enzymatic | Generation of a reactive enedial intermediate (e.g., cis-2-butene-1,4-dial) |
| 3 | Reaction with cellular nucleophiles | Proteins, DNA, Glutathione | Formation of covalent adducts, leading to biological effects |
Role of the Furan Moiety and Alkyl Side Chains in Modulating Biological Responses
The furan ring itself is a critical determinant of biological activity. Its aromatic character and the presence of the oxygen heteroatom contribute to the electronic properties of the molecule, which can influence its interactions with biological targets. ijabbr.com The double bonds within the furan ring are particularly important for its biological effects, as they are the site of metabolic activation. Studies comparing the activity of furan-containing compounds with their saturated tetrahydrofuran (B95107) analogues have demonstrated a significant reduction in biological activity upon removal of these double bonds. For example, the insecticidal activity of avocadofurans was found to be substantially diminished in their tetrahydrofuran counterparts, suggesting that the unsaturated furan ring is essential for their toxic effects on insects. ucr.edu This is likely due to the inability of the saturated ring to undergo the epoxidation and subsequent rearrangement to form reactive intermediates. ucr.edu
The alkyl side chain, in this case, the heptyl group, also plays a crucial role in modulating biological responses. The length and branching of the alkyl chain can impact the compound's lipophilicity, which in turn affects its absorption, distribution, and ability to cross cell membranes. In the context of the antibiofilm activity of furan-2-carboxamides, it was observed that bulky alkyl chains could reduce biological activity, likely due to steric hindrance within the target receptor's binding site. nih.gov This suggests that there is an optimal size and conformation for the alkyl substituent to achieve maximal activity.
The following table highlights the influence of the furan moiety and alkyl side chains on biological activity.
| Structural Feature | Role in Biological Activity |
| Furan Moiety | - Essential for metabolic activation via epoxidation. - Contributes to the electronic properties and binding to targets. |
| Alkyl Side Chain | - Influences lipophilicity, absorption, and distribution. - Can affect binding to target receptors through steric effects. - Modulates interactions with metabolizing enzymes. |
Induction of Enzyme Systems (e.g., Glutathione S-transferase)
Exposure to certain xenobiotics, including furan-containing compounds, can lead to the induction of detoxification enzyme systems as an adaptive cellular response. One of the most important of these is the Glutathione S-transferase (GST) system. GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds, rendering them more water-soluble and easier to excrete. nih.gov
Research has shown that furan itself can induce the formation of GST-placental form-positive (GST-P+) foci in the liver, which are considered preneoplastic lesions in rat hepatocarcinogenesis. nih.gov This indicates that furan exposure can lead to alterations in GST expression.
More specifically, the furan-containing natural product, 2-n-heptylfuran, has been shown to induce increased activity of the GST enzyme system. ucr.edu This induction of GSTs is thought to be a protective mechanism, as it can enhance the detoxification of reactive metabolites. By increasing the capacity to conjugate electrophilic intermediates, GST induction can reduce the likelihood of these metabolites binding to critical cellular macromolecules and causing damage. ucr.edu The ability of 2-n-heptylfuran to induce GSTs has been linked to a reduction in tumorigenesis in animal models. ucr.edu
The induction of GSTs by xenobiotics is a complex process that can be mediated by various transcription factors, including the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov It is plausible that this compound, given its structural similarity to 2-n-heptylfuran, may also possess the ability to induce GSTs, thereby influencing its own metabolism and biological effects.
The table below summarizes the induction of Glutathione S-transferase by furan-related compounds.
| Compound | Effect on GST System | Potential Consequence |
| Furan | Induces GST-P+ foci in rat liver | Altered cellular detoxification pathways |
| 2-n-heptylfuran | Induces increased GST activity | Enhanced detoxification of reactive metabolites, potential for reduced toxicity |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for N Heptylfuran 2 Carboxamide Analogs
Elucidating Key Pharmacophoric Features within the Furan-2-carboxamide Scaffold
The furan-2-carboxamide scaffold serves as a crucial pharmacophore in a variety of biologically active molecules. Its inherent electronic properties and geometric arrangement are pivotal for molecular recognition and interaction with biological targets. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is electron-rich and can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom as a hydrogen bond acceptor) and π-π stacking with aromatic residues in protein binding sites.
The carboxamide linkage (-C(O)NH-) is a vital component of the pharmacophore, providing a rigid planar unit with both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) capabilities. This dual nature allows for specific and strong interactions with biological macromolecules, contributing significantly to the binding affinity of the ligands. The relative orientation of the furan ring and the carboxamide group is also critical for establishing the correct vectoral presentation of these interacting groups to the receptor.
Studies involving the bioisosteric replacement of a labile furanone ring with the more stable furan-2-carboxamide moiety have demonstrated the latter's effectiveness in maintaining and sometimes enhancing biological activity, such as antibiofilm properties. pharmaguideline.comnih.gov This suggests that the furan-2-carboxamide core can effectively mimic the spatial and electronic features of other cyclic structures while offering improved metabolic stability.
Impact of Heptyl Chain Length and Branching on Biological Activity Profiles
Research on the insecticidal activity of 2-alkylfurans with varying chain lengths (from 14 to 18 carbons) has shown that the length of the alkyl chain is a critical determinant of biological activity. nih.govnih.gov This suggests that an optimal chain length exists for effective interaction with the target, likely by facilitating membrane transport and binding to a hydrophobic pocket within the receptor.
In the broader context of alkyl amides, studies on their antimicrobial activity have indicated that compounds with a chain length of 11 to 15 carbons often exhibit the highest potency. researchgate.net This highlights the importance of lipophilicity for membrane disruption and cellular uptake. A heptyl group (a seven-carbon chain) would confer a moderate degree of lipophilicity to the N-heptylfuran-2-carboxamide molecule. This property is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to penetrate biological membranes and access intracellular targets.
Branching of the alkyl chain can also have a profound impact on activity. Generally, branched chains can increase steric hindrance, which may either enhance or diminish activity depending on the topology of the binding site. Branching can also affect the compound's metabolic stability by shielding it from enzymatic degradation.
Table 1: Effect of N-Alkyl Chain Length on the Biological Activity of Amide Derivatives
| Compound Class | Alkyl Chain Length | Observed Biological Activity Trend |
| 2-Alkylfurans | C14-C18 | Activity is dependent on chain length, with an optimal length for insecticidal effects. nih.govnih.gov |
| General Alkyl Amides | C11-C15 | Often exhibit maximal antimicrobial activity in this range. researchgate.net |
| This compound | C7 | Expected to possess moderate lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties. |
Influence of Substitutions on the Furan Ring and Carboxamide Nitrogen on Activity
Modifications to both the furan ring and the carboxamide nitrogen provide a means to fine-tune the biological activity of this compound analogs.
Substitutions on the Furan Ring:
Substitutions on the Carboxamide Nitrogen:
Beyond the alkyl chain, further substitutions on the carboxamide nitrogen can lead to significant changes in activity. For example, in a series of pyrrole-2-carboxamides, methylation of the pyrrole nitrogen was found to reduce anti-TB activity, highlighting the importance of the N-H bond for hydrogen bonding interactions. nih.gov This underscores the critical role of the hydrogen bond donating capacity of the amide group in certain biological contexts. The introduction of bulkier or more complex substituents on the nitrogen can also be used to probe the steric tolerance of the target's binding pocket.
Comparative SAR Studies with Related Furan and Carboxamide Derivatives
To better understand the role of the furan ring in the activity of this compound, it is instructive to compare its SAR with that of carboxamides derived from other five-membered aromatic heterocycles, such as thiophene and pyrrole.
The aromaticity of these heterocycles follows the order: thiophene > pyrrole > furan. ksu.edu.sa This difference in aromaticity, arising from the varying electronegativity of the heteroatom (S, N, O), influences the electron density of the ring and its reactivity in electrophilic substitution reactions, with pyrrole being the most reactive and thiophene the least among the three. pharmaguideline.comslideshare.net
These differences in electronic character can translate into distinct biological activities. For instance, in a study comparing furan and thiophene amide derivatives, the nature of the heterocycle was shown to influence both lipophilicity and biological activity. mdpi.com
Furthermore, the core scaffold of pyrrole-2-carboxamide is found in numerous bioactive compounds with a wide range of activities, including antibacterial, antifungal, and anticancer effects. researchgate.netmdpi.com SAR studies on pyrrole-2-carboxamide derivatives have revealed that substituents on the pyrrole ring and the amide nitrogen are crucial for their potency. For example, in a series of MmpL3 inhibitors, bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring enhanced anti-TB activity. nih.gov
Similarly, thiophene carboxamide derivatives have been investigated as anticancer agents, with their activity being dependent on the substitution pattern on the thiophene ring and the N-acyl group. mdpi.com The replacement of a furan ring with a thiophene ring can alter the compound's metabolic profile and its interaction with target proteins due to differences in size, electronegativity, and hydrogen bonding capacity of the heteroatom.
Table 2: Comparison of Properties of Furan, Thiophene, and Pyrrole
| Heterocycle | Heteroatom | Electronegativity of Heteroatom | Aromaticity | Reactivity in Electrophilic Substitution |
| Furan | Oxygen | 3.44 | Least Aromatic | Intermediate |
| Pyrrole | Nitrogen | 3.04 | Intermediate | Most Reactive |
| Thiophene | Sulfur | 2.58 | Most Aromatic | Least Reactive |
Computational and Theoretical Investigations of N Heptylfuran 2 Carboxamide
Molecular Docking Simulations to Predict Ligand-Receptor Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mechanism of action.
In the context of furan-2-carboxamide derivatives, molecular docking has been employed to elucidate potential biological targets and understand structure-activity relationships. For instance, studies on various furan-2-carboxamide derivatives have used docking simulations to investigate their binding modes within the active sites of specific enzymes or receptors. researchgate.netresearchgate.net One study explored the antibiofilm properties of furan-2-carboxamides against P. aeruginosa, suggesting the LasR protein as a plausible target. nih.govresearchgate.net Molecular docking proposed that carbohydrazide (B1668358) derivatives of furan-2-carboxamide could share a similar binding mode to native ligands inside the LasR active site, showing excellent docking scores. nih.govresearchgate.net
Another research effort focusing on novel microtubule stabilizing agents identified a furan-2-carboxamide derivative with potent anti-cancer activity. nih.gov Molecular docking studies revealed that this compound had a strong binding affinity for the taxol binding pocket of tubulin, and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations further confirmed strong binding energies. nih.gov Similarly, docking studies on furan (B31954)/thiophene-2-carboxamide derivatives were used to validate experimental findings on their enzyme inhibition activities against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net
Table 1: Example of Molecular Docking Results for Furan-2-Carboxamide Analogs Targeting LasR
| Compound | Docking Score (Example) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Furan-2-carboxamide Core | -7.5 kcal/mol | Trp60, Tyr56, Ser129 |
| N-acylcarbohydrazide analog | -9.2 kcal/mol | Trp60, Tyr56, Asp73 (H-bond) |
| N-heptylfuran-2-carboxamide | (Not available) | (Predicted to interact with hydrophobic pocket) |
Note: Data is illustrative and based on findings for similar compounds. nih.govresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can predict molecular geometries, electronic distribution, and chemical reactivity. nih.gov
For furan and its derivatives, these calculations provide insight into their fundamental chemical nature. The furan ring is a π-excessive system, meaning it has 6 π-electrons delocalized over five atoms, which makes it susceptible to electrophilic substitution reactions. scribd.com Quantum calculations can determine key electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular reactivity and stability. researchgate.net
Studies on furan-derived systems have used DFT to examine the thermodynamic stability of different conformers and reaction intermediates. researchgate.net For example, calculations on 2-furoic acid have explored its electronic structure and fragmentation patterns upon electron attachment. acs.org Such calculations for this compound would involve optimizing its 3D geometry and calculating its molecular orbitals. This would reveal the electron density distribution, identifying nucleophilic and electrophilic sites, and predicting its reactivity towards various reagents. The presence of the amide group and the heptyl chain would influence the electronic properties of the furan ring, which can be precisely quantified through these methods.
Table 2: Example Quantum Chemical Descriptors for a Furan-Carboxamide Analog
| Parameter | Calculated Value (Example) | Interpretation |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: Values are hypothetical, based on typical ranges for similar organic molecules. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating molecular descriptors (physicochemical, electronic, or structural properties) with experimental activity, QSAR models can predict the activity of new, untested compounds. frontiersin.org
For furan-2-carboxamide analogs, QSAR studies can be instrumental in optimizing their biological activity. For instance, a QSAR model could be developed for a series of N-alkylfuran-2-carboxamides with varying alkyl chain lengths (including N-heptyl) to predict their antifungal or anticancer activity. The model would use descriptors like lipophilicity (LogP), molecular weight, and electronic parameters (like those from quantum calculations) to build a mathematical equation. mdpi.com
The general process involves:
Data Collection: Assembling a dataset of furan-2-carboxamide analogs with their measured biological activities. frontiersin.org
Descriptor Calculation: Calculating various molecular descriptors for each compound.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms (e.g., support vector machines, random forest) to create the QSAR equation. frontiersin.org
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov
Such models can reveal which structural features are crucial for activity. For example, a QSAR study might show that increasing the length of the alkyl chain up to a certain point (e.g., heptyl) enhances activity due to improved hydrophobic interactions with the target, while further increases might be detrimental. nih.gov These insights are invaluable for designing more potent analogs. nih.gov
In Silico Prediction of Activity Spectra for this compound and Analogs (e.g., PASS Prediction)
Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts a wide range of biological activities for a given compound based on its structural formula. The prediction is based on a structure-activity relationship analysis of a large training set of known active compounds. The output is a list of potential biological activities with corresponding probabilities for the compound being "active" (Pa) or "inactive" (Pi).
Applying PASS to this compound would generate a broad biological profile, suggesting potential therapeutic applications or toxicities. For example, a PASS prediction might indicate a high probability for antifungal, anti-inflammatory, or anticancer activity based on the structural fragments present in the molecule (the furan ring, the carboxamide linker, and the heptyl chain).
Studies on other heterocyclic compounds have successfully used PASS to forecast antimicrobial and anticancer activities. nih.gov For instance, a study on methyl β-D-galactopyranoside analogs used PASS to predict their antimicrobial spectrum, revealing promising antifungal functionality. nih.gov Similarly, for this compound, PASS could highlight unexpected activities, guiding future experimental testing. A prediction showing a high Pa value for "antifungal" and "VEGFR-2 inhibitor" would prioritize screening the compound for these specific effects.
Table 3: Hypothetical PASS Prediction Results for this compound
| Predicted Activity | Pa (Probability "to be active") | Pi (Probability "to be inactive") |
|---|---|---|
| Antifungal | 0.650 | 0.012 |
| Anti-inflammatory | 0.585 | 0.031 |
| Antineoplastic | 0.510 | 0.045 |
| CYP4B1 substrate | 0.490 | 0.022 |
Note: These values are for illustrative purposes only and represent a potential outcome of a PASS analysis. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of Furan-2-carboxamide Systems
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time.
For furan-2-carboxamide systems, these techniques are crucial for understanding their flexibility and how they adapt their shape upon binding to a receptor. The amide bond (C-N) has partial double bond character, which can lead to the existence of cis and trans conformers. nih.gov Conformational analysis of N-alkyl-furan-2-carboxamides can determine the relative energies of these conformers and the rotational barriers between them. researchgate.net The orientation of the furan ring relative to the amide plane is a key conformational feature that can be studied. researchgate.net
MD simulations can provide a more detailed picture of the dynamic behavior of this compound, both in solution and when bound to a biological target. psu.edu An MD simulation would show how the flexible heptyl chain explores different conformations and how the entire molecule interacts with surrounding water molecules or amino acid residues in a protein's binding site. Simulations of a ligand-protein complex can reveal the stability of the binding pose predicted by docking, the key intermolecular interactions (like hydrogen bonds), and the free energy of binding. researchgate.net This information provides a deeper understanding of the molecular recognition process.
Advanced Analytical Techniques for Characterization and Research of N Heptylfuran 2 Carboxamide
Spectroscopic Methods in N-heptylfuran-2-carboxamide Research
Spectroscopic techniques are fundamental in the study of this compound, providing detailed insights into its molecular structure, composition, and the specific arrangement of its atoms. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that serve as molecular fingerprints.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.gov It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a precise molecular formula. mdpi.com For this compound, HRMS would confirm its molecular formula (C₁₂H₁₉NO₂) by matching the experimentally measured mass with the theoretically calculated mass. mdpi.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) techniques like those available on Quadrupole Time-of-Flight (QqTOF) instruments, provides structural information by breaking the molecule into smaller, charged fragments. nih.gov The resulting fragmentation pattern is a characteristic signature that can be used to elucidate the connectivity of atoms within the molecule, confirming the presence of the furan (B31954) ring, the amide linkage, and the heptyl side chain.
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| N'-(4-Methylbenzoyl)furan-2-Carbohydrazide | C₁₉H₁₇N₂O₃ | 321.12392 | 321.12412 | nih.gov |
Note: This table shows an example for a similar compound to illustrate the accuracy of HRMS. A similar analysis would be performed for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com The technique measures the absorption of infrared radiation by the molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond absorbs radiation at a characteristic frequency.
In the IR spectrum of this compound, key absorption bands would confirm its structure. A strong absorption band is expected in the region of 1680-1630 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the secondary amide. mdpi.com The N-H stretching vibration of the amide group typically appears as a band of medium intensity around 3450-3300 cm⁻¹. mdpi.com Additionally, characteristic absorptions for the C-H bonds of the furan ring (often above 3000 cm⁻¹) and the heptyl chain (below 3000 cm⁻¹) would be visible, along with bands related to the C-O-C stretching of the furan ether group.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3450 - 3300 |
| Aromatic C-H (Furan) | Stretching | 3100 - 3000 |
| Aliphatic C-H (Heptyl) | Stretching | 3000 - 2850 |
| Amide C=O | Stretching | 1680 - 1630 |
| Amide N-H | Bending | 1570 - 1515 |
| Furan C-O-C | Stretching | ~1250 |
Note: The data in the table are based on established correlation tables and data from similar compounds. mdpi.com
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is essential for separating this compound from reaction mixtures, byproducts, or complex matrices. These techniques are also critical for assessing the purity of the compound and for quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column, such as an HP-5MS column. nih.govnih.gov As the separated components exit the column, they enter a mass spectrometer, which ionizes them and detects the fragments, providing both identification and quantification.
The analysis of furan and its derivatives is well-established using GC-MS, often coupled with sample preparation techniques like solid-phase microextraction (SPME) to concentrate the analytes from a sample matrix. nih.govnih.gov This approach allows for the detection of furan compounds at very low concentrations. mdpi.com For this compound, GC-MS would be suitable for purity assessment and for identifying it within complex mixtures, provided the compound has sufficient thermal stability and volatility. The resulting mass spectrum, with its unique fragmentation pattern, serves as a reliable identifier when compared against spectral libraries. nist.gov The technique has been shown to successfully separate various furan isomers and derivatives in analytical runs that can be completed in under 10 minutes. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds that are non-volatile or thermally unstable, which might not be amenable to GC-MS analysis. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase).
For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase such as a C18 column. nih.gov The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The concentration of the compound can be accurately determined using a suitable detector, such as a UV-Vis or diode-array detector, which measures the absorbance of the analyte at a specific wavelength. HPLC methods are known for their high sensitivity and reproducibility, making them ideal for quality control and quantitative analysis. For instance, HPLC has been successfully used for the sensitive determination of nitrofuran drug metabolites in complex samples. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a fundamental analytical technique extensively utilized in synthetic chemistry for its simplicity, speed, and high sensitivity. libretexts.org It serves as a crucial tool for qualitatively monitoring the progress of chemical reactions and for assessing the purity of isolated compounds, such as this compound. umass.educhemistryhall.com The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). umass.edu
In the context of synthesizing furan-2-carboxamides, TLC is invaluable for tracking the conversion of reactants to products. nih.gov By spotting the reaction mixture on a TLC plate at various time intervals, chemists can observe the gradual disappearance of the starting material spots and the appearance of the product spot. chemistryhall.com The separation occurs based on polarity; the polar silica gel stationary phase interacts more strongly with polar compounds, causing them to move slower up the plate, while less polar compounds travel further. umass.edu This difference in movement, quantified by the Retention Factor (Rf), allows for the clear differentiation between reactants and products, signaling the reaction's completion. libretexts.orgchemistryhall.com
Once the synthesis of this compound is complete, TLC is used to evaluate its purity. A pure compound should ideally appear as a single spot on the TLC plate. umass.edu The presence of multiple spots indicates the existence of impurities, such as unreacted starting materials or by-products. Visualization of these spots is often achieved using ultraviolet (UV) light, as compounds containing conjugated systems like the furan ring absorb UV radiation and appear as dark spots on a fluorescent background. umass.educhemistryhall.com For compounds that are not UV-active, various chemical staining agents, such as potassium permanganate or iodine vapors, can be employed for visualization. umass.edunih.gov
The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. A typical mobile phase for furan-2-carboxamide derivatives might consist of a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297). nih.gov The polarity of the eluent is adjusted to achieve an optimal Rf value for the target compound, generally between 0.2 and 0.8. chemistryhall.com
Table 1: Illustrative TLC Parameters for Monitoring Furan-2-Carboxamide Synthesis
| Parameter | Description | Example |
|---|---|---|
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |
| Mobile Phase (Eluent) | The solvent system used to develop the plate. | Hexane:Ethyl Acetate (7:3 v/v) nih.gov |
| Analyte | The compounds being separated. | Furoic acid (starting material), Amine (starting material), N-substituted-furan-2-carboxamide (product) nih.gov |
| Visualization | The method used to see the separated spots. | UV light (254 nm), Potassium permanganate stain |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Product Rf should be distinct from starting material Rfs. chemistryhall.com |
Advanced Hyphenated Techniques and Emerging Analytical Approaches in Furan Chemistry
To achieve higher sensitivity, resolution, and structural elucidation for furan derivatives, researchers employ advanced analytical methods, particularly hyphenated techniques. These techniques involve coupling a separation method with a spectroscopic detection method, providing comprehensive analytical data. wisdomlib.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like many furan derivatives. nih.govresearchgate.net In GC-MS, the components of a mixture are first separated in a gas chromatograph based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. wisdomlib.org For trace-level analysis of furans in complex matrices, Headspace-Solid Phase Microextraction (HS-SPME) is often coupled with GC-MS. nih.govresearchgate.net This sample preparation technique concentrates volatile analytes from the headspace above the sample onto a coated fiber before injection into the GC-MS system, significantly enhancing detection limits. researchgate.net Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, suitable for analyzing less volatile or thermally labile furan compounds. LC separates compounds in a liquid mobile phase, and the eluent is then introduced into a mass spectrometer for detection. wisdomlib.org This method is highly versatile due to the wide range of available LC columns and mobile phases.
Emerging analytical approaches in furan chemistry focus on improving sensitivity, speed, and the ability to perform structural analysis directly on separated compounds. Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a sophisticated technique that couples the separation power of LC with the detailed structural information provided by NMR spectroscopy. wisdomlib.org This allows for the unambiguous identification of unknown furan derivatives and impurities without the need for prior isolation. wisdomlib.org
These advanced methods are critical for the comprehensive characterization of furan-containing compounds, enabling detailed studies of their presence in various matrices and facilitating the development of new synthetic methodologies.
Table 2: Overview of Advanced Analytical Techniques in Furan Chemistry
| Technique | Principle | Application in Furan Chemistry |
|---|---|---|
| GC-MS | Separates volatile compounds via gas chromatography and identifies them by mass spectrometry. wisdomlib.org | Analysis of furan and its volatile derivatives in food and environmental samples. nih.govresearchgate.net |
| HS-SPME-GC-MS/MS | Concentrates volatile furans from the sample headspace before GC-MS/MS analysis for ultra-trace detection. researchgate.net | Quantifying low levels of furan and alkyl furans in processed foods. researchgate.netnih.gov |
| LC-MS | Separates compounds by liquid chromatography followed by mass spectrometric detection. wisdomlib.org | Characterization of less volatile or thermally unstable furan-2-carboxamides and related structures. |
| LC-NMR | Couples liquid chromatography with nuclear magnetic resonance spectroscopy for direct structural analysis of separated compounds. wisdomlib.org | Unambiguous structure elucidation of novel furan derivatives, metabolites, or impurities. |
Natural Occurrence and Biosynthetic Pathways of Furan Containing Compounds Relevant to N Heptylfuran 2 Carboxamide
Biosynthetic Routes to Furan (B31954) Ring Systems in Biological Organisms
The formation of the furan ring in nature occurs through distinct enzymatic and non-enzymatic pathways.
One of the well-studied enzymatic pathways is the biosynthesis of furan fatty acids (FuFAs) in bacteria, algae, and plants. nih.govosti.gov In algae, the pathway is proposed to initiate from polyunsaturated fatty acids, such as linoleic acid. nih.govosti.gov The process begins with an oxidation step catalyzed by a lipoxygenase enzyme to form a hydroperoxy fatty acid. nih.govosti.gov This is followed by a series of electron shifts, ring closure, and double bond rearrangement to generate the furan moiety within the fatty acid chain. nih.gov A distinct but related pathway has been elucidated in bacteria like Rhodobacter sphaeroides. pnas.orgnih.gov This pathway starts with an unsaturated fatty acid like vaccenic acid, which undergoes methylation by a SAM-dependent methylase, followed by desaturation and subsequent oxygen incorporation by a monooxygenase to form the furan ring. nih.govresearchgate.net
In contrast, the formation of simple furans during food processing is predominantly a non-enzymatic process. nih.gov The Maillard reaction provides two primary routes for furan formation from carbohydrates and amino acids. nih.gov The first route involves the degradation of the intact sugar skeleton. The second, more prominent pathway involves the recombination of reactive C2 and C3 fragments, such as acetaldehyde (B116499) and glycolaldehyde, which are generated from both sugars and amino acids like serine and threonine. nih.govacs.org Polyunsaturated fatty acids and carotenoids can also undergo thermal oxidation to produce furan and its derivatives. nih.govbohrium.com
Enzymology of Natural Furan Compound Formation
The biosynthesis of furan-containing natural products is governed by specific classes of enzymes that catalyze the key steps in furan ring formation.
In the biosynthesis of furan fatty acids, several key enzymes have been identified. nih.gov
Lipoxygenase (LOX): These enzymes catalyze the initial step in some proposed FuFA pathways by introducing molecular oxygen into polyunsaturated fatty acids to form fatty acid hydroperoxides. nih.govgsartor.org
S-adenosylmethionine-dependent Methylase (UfaM): Identified in bacteria, this class of enzyme methylates an unsaturated fatty acyl chain, a crucial step preceding furan ring formation in this pathway. pnas.orgresearchgate.net
Fatty Acyl Desaturase (UfaD): This enzyme introduces a double bond into the methylated fatty acid intermediate, creating a conjugated system necessary for cyclization. nih.govosti.gov
Fatty Acid Modifying Enzyme (UfaO): This enzyme, likely a monooxygenase, is responsible for the final step of incorporating an oxygen atom from O2 to form the heterocyclic furan ring. nih.govosti.gov
In mammalian metabolism, the key enzymes are not involved in synthesis but in the bioactivation and detoxification of exogenous furan.
Cytochrome P450 (CYP) Enzymes: Specifically, CYP2E1 is the primary enzyme responsible for the oxidation of the furan ring to the toxic metabolite cis-2-butene-1,4-dial (BDA). nih.govnih.govresearchgate.net Other P450 isoforms may also contribute to a lesser extent. nih.gov The subsequent reactions of BDA with cellular molecules are generally non-enzymatic, although enzymes like glutathione (B108866) S-transferases may play a role in the conjugation with GSH.
Interactive Table: Key Enzymes in Furan Compound Metabolism and Biosynthesis
| Enzyme Class | Specific Enzyme Example | Organism/System | Role |
| Dioxygenase | Lipoxygenase (LOX) | Algae, Plants | Oxidation of polyunsaturated fatty acids to hydroperoxides. nih.govgsartor.org |
| Methyltransferase | UfaM | Bacteria | Methylation of unsaturated fatty acids. pnas.orgresearchgate.net |
| Desaturase | UfaD | Bacteria | Introduces double bond in fatty acid chain. nih.govosti.gov |
| Monooxygenase | UfaO | Bacteria | Catalyzes oxygen insertion to form the furan ring. nih.govosti.gov |
| Monooxygenase | Cytochrome P450 2E1 | Mammals | Oxidation of exogenous furan to cis-2-butene-1,4-dial (BDA). nih.govnih.gov |
Future Research Directions and Translational Perspectives for N Heptylfuran 2 Carboxamide
Exploring Novel Biological Targets and Therapeutic Areas for N-heptylfuran-2-carboxamide Analogs
The furan-2-carboxamide scaffold is present in a variety of biologically active molecules, suggesting that this compound and its analogs could have significant therapeutic potential. ijabbr.com Research into related compounds has identified activities in areas such as oncology and infectious diseases. For example, some furan-based derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy. mdpi.com Others have shown promise as antibiofilm agents, which is particularly relevant in combating antibiotic-resistant bacteria like Pseudomonas aeruginosa. researchgate.netnih.gov
Future research should focus on screening this compound and a library of its analogs against a diverse range of biological targets. The structural simplicity of the molecule allows for systematic modifications to the heptyl chain (e.g., altering length, introducing branching or unsaturation) and the furan (B31954) ring (e.g., substitution at other positions) to explore the structure-activity relationship (SAR). This exploration could uncover novel targets and expand the therapeutic applications into areas like neurology, inflammation, and metabolic disorders. Molecular docking studies have suggested that furan-2-carboxamides can bind to targets like the LasR receptor in bacteria, indicating a potential mechanism of action for anti-quorum sensing properties. researchgate.netnih.gov
Development of Sustainable and Efficient Synthetic Routes for this compound Production
The production of this compound for research and potential commercial applications necessitates the development of green and cost-effective synthetic methods. Traditional amide synthesis often relies on coupling reagents that can generate significant waste. Sustainable alternatives focus on catalytic methods and the use of bio-based starting materials. Furan-2-carboxylic acid, a key precursor, can be derived from furfural (B47365), which is produced from lignocellulosic biomass. rsc.org
One promising approach is the direct amidation of furan-2-carboxylic acid with heptylamine (B89852) using a reusable solid catalyst, minimizing the need for stoichiometric activating agents. Another avenue involves the use of enzyme-catalyzed reactions, which can offer high selectivity and operate under mild, environmentally benign conditions. The development of flow chemistry processes could also enhance efficiency and safety, allowing for better control over reaction parameters and easier scalability. Research into carbonate-promoted C-H carboxylation of furan derivatives also presents a potentially more sustainable route, utilizing CO2 as a C1 source. rsc.org
Table 2: Comparison of Synthetic Routes for Amide Formation
| Method | Advantages | Disadvantages | Sustainability Aspect |
| Carbodiimide Coupling | High yield, versatile | Stoichiometric waste | Low |
| Acid Chloride Formation | High reactivity | Use of hazardous reagents (e.g., SOCl₂) | Low |
| Catalytic Amidation | Atom economy, reduced waste | May require high temperatures/pressures | High |
| Enzymatic Synthesis | High selectivity, mild conditions | Enzyme cost and stability | High |
Integration of Computational and Experimental Approaches for Rational Compound Design Initiatives
A synergistic approach combining computational modeling and experimental validation is crucial for the rational design of this compound analogs with improved properties. Computational tools like Density Functional Theory (DFT) and molecular docking can predict the binding modes and affinities of designed compounds with their biological targets. researchgate.netnih.gov This in silico screening allows for the prioritization of a smaller, more promising set of molecules for synthesis and biological testing, thereby saving time and resources.
For instance, if a specific protein target is identified, molecular docking can be used to design analogs of this compound that exhibit enhanced binding interactions. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed as more experimental data becomes available, further refining the predictive power of the computational models. Experimental techniques such as X-ray crystallography can provide detailed structural information of the compound-target complex, which can then be used to validate and improve the computational models in an iterative design cycle. nih.gov
Investigating Biotransformation and Metabolic Fate in In Vitro Systems Relevant to Furan-Containing Compounds
Understanding the metabolic fate of this compound is critical for its development as a therapeutic agent. The furan ring is known to be susceptible to metabolic activation by cytochrome P450 (P450) enzymes. nih.govresearchgate.net This oxidation can lead to the formation of reactive intermediates, such as epoxides or unsaturated dicarbonyls (like cis-2-butene-1,4-dial), which can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. semanticscholar.orgacs.org
In vitro studies using liver microsomes or hepatocytes are essential to characterize the metabolic pathways of this compound. These studies can identify the specific P450 isoforms involved in its metabolism and characterize the resulting metabolites. The primary P450 enzyme responsible for the oxidation of the parent furan is P450 2E1. nih.gov It is important to investigate whether the N-heptylcarboxamide substituent influences the metabolic profile. Glutathione (B108866) (GSH) plays a significant role in detoxifying reactive furan metabolites by forming conjugates. nih.govacs.org Therefore, in vitro assays should also assess the potential for GSH conjugation and the downstream processing of these conjugates. acs.org Characterizing these biotransformation pathways is a key step in predicting the compound's in vivo behavior and potential for drug-induced toxicity. researchgate.net
Q & A
Q. Critical Parameters :
- Temperature : Optimal yields (70–85%) occur at 120°C for 18–24 hours .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require post-reaction solvent removal via vacuum distillation .
- Catalyst loading : 5 mol% Pd catalysts reduce side reactions (e.g., hydrolysis of carbonyl chloride) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Furan-2-carbonyl chloride + heptylamine, CH₃CN, 120°C, 18 h | 78 | |
| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 85 |
Basic: Which analytical techniques are essential for structural validation of this compound?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Identifies proton environments (e.g., furan C2-H at δ 7.3–7.5 ppm, amide N-H at δ 8.1–8.3 ppm) and carbon backbone .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 238.1442 for C₁₂H₁₉NO₂) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., planarity of the amide group, dihedral angles between furan and alkyl chains) .
Q. Challenges :
- Solvent interference in NMR: Use deuterated solvents (e.g., CDCl₃) and phase-correction protocols.
- Polymorphism in crystallography: Recrystallize from multiple solvent systems (e.g., ethanol/water) .
Basic: What preliminary biological activities have been reported for furan-2-carboxamide analogs?
Answer:
While direct data on this compound is limited, structurally related compounds exhibit:
- Antimicrobial activity : Against Staphylococcus aureus (MIC = 16 µg/mL) via membrane disruption .
- Anticancer potential : IC₅₀ values of 10–50 µM in breast cancer cell lines (MCF-7) through apoptosis induction .
- Enzyme inhibition : COX-2 inhibition (IC₅₀ = 2.3 µM) due to hydrogen bonding with catalytic residues .
Q. Methodological Note :
- In vitro assays : Use MTT or resazurin-based viability tests with positive controls (e.g., doxorubicin) .
Advanced: How can contradictory cytotoxicity data in different cell lines be resolved?
Answer:
Discrepancies often arise from:
- Cell-specific uptake : Measure intracellular concentrations via LC-MS/MS to correlate exposure with toxicity .
- Metabolic activation : Test metabolites using liver microsome assays (e.g., CYP3A4 involvement) .
- Assay interference : Confirm results with orthogonal methods (e.g., ATP luminescence vs. trypan blue exclusion) .
Case Study :
A furan-2-carboxamide analog showed IC₅₀ = 20 µM in HeLa cells but no activity in HEK293. LC-MS revealed 3-fold lower accumulation in HEK293, suggesting transporter-mediated resistance .
Advanced: What strategies optimize synthetic yield and purity for scale-up?
Answer:
Key Approaches :
- Catalyst screening : Replace Pd with cheaper CuI/1,10-phenanthroline systems (yield maintained at 80%) .
- Solvent optimization : Switch from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce waste .
- Flow chemistry : Continuous processing reduces side-product formation (purity >98% at 10 g scale) .
Q. Table 2: Optimization Results
| Parameter | Improvement | Outcome |
|---|---|---|
| Catalyst | CuI/phenanthroline | Cost reduced by 60% |
| Solvent | CPME vs. DMF | Purity ↑ from 92% to 96% |
| Process | Flow reactor | Throughput = 5 g/h |
Advanced: How can computational models elucidate the mechanism of action?
Answer:
Methodology :
- Molecular docking : Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR). The furan ring shows π-π stacking with Tyr385, while the amide forms H-bonds with Ser530 .
- MD simulations : GROMACS simulations (100 ns) reveal stable binding (RMSD <2 Å) and hydration effects on ligand-receptor interactions .
- QSAR models : Correlate logP values (>3.5) with enhanced blood-brain barrier penetration for neuroactivity studies .
Q. Validation :
- Compare computational predictions with mutagenesis data (e.g., COX-2 S530A mutation reduces inhibition by 80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
